molecular formula C21H31N3O4S2 B2647727 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898460-14-5

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2647727
CAS No.: 898460-14-5
M. Wt: 453.62
InChI Key: RMDKBOIZYKKIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a structurally complex molecule featuring:

  • A cyclohexene-substituted ethyl group contributing to lipophilicity and conformational flexibility.
  • A piperidine core functionalized with a thiophene-2-sulfonyl group, which may enhance electronic interactions and binding specificity.

Properties

IUPAC Name

N'-[2-(cyclohexen-1-yl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S2/c25-20(22-13-11-17-7-2-1-3-8-17)21(26)23-14-12-18-9-4-5-15-24(18)30(27,28)19-10-6-16-29-19/h6-7,10,16,18H,1-5,8-9,11-15H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDKBOIZYKKIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The key steps include:

    Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene to cyclohexene.

    Introduction of the thiophene-sulfonyl group: Thiophene can be sulfonylated using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the piperidine ring: This can be synthesized from pyridine through hydrogenation.

    Coupling reactions: The final step involves coupling the cyclohexene, thiophene-sulfonyl, and piperidine moieties using suitable coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide involves interaction with specific molecular targets. The thiophene-sulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share a piperidine core , critical for interacting with opioid receptors.
  • Amide linkers (propionamide vs.

Functional Differences :

  • The cyclohexene moiety in the target compound replaces the phenyl group in ’s analogs, likely altering steric bulk and lipophilicity. This substitution could improve blood-brain barrier penetration compared to phenyl derivatives .

1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-Hydroxy-7,7-Dimethyl-2-(Thiophen-2-yl)Bicyclo[2.2.1]Heptan-1-yl)-N,N-Dimethylmethanesulfonamide (Compound 37)

Structural Similarities :

  • Both compounds incorporate a thiophene sulfonyl group , which enhances stability and electronic interactions.

Functional Differences :

  • Ferrocenylmethylidene moiety : The presence of ferrocene in Compound 37 introduces redox activity, absent in the target compound. This feature is leveraged in catalysis or electrochemical sensing but may reduce biocompatibility .
  • Bicyclic framework : Compound 37’s rigid bicyclo[2.2.1]heptane structure contrasts with the target compound’s flexible cyclohexene, suggesting divergent applications (e.g., enzyme inhibition vs. receptor agonism).

Pharmacokinetic Implications :

  • The target compound’s ethanediamide linker likely improves solubility compared to Compound 37’s bulky bicyclic system, which may hinder membrane permeability .

Comparative Data Table

Compound Name Structural Features Biological Activity (Receptor Affinity) Pharmacokinetic Properties References
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide Cyclohexene, thiophene sulfonyl, ethanediamide linker Hypothesized δ/κ-opioid selectivity Moderate solubility, high logP N/A
Enkephalin analogs (N-phenyl-N-(piperidin-2-ylmethyl) propionamide) Phenyl, piperidine, propionamide linker μ-opioid (Ki = 3.2–8.7 nM) Low BBB penetration
Compound 37 Ferrocenylmethylidene, bicyclo[2.2.1]heptane, thiophene sulfonyl Not reported (redox-active) Poor solubility, high molecular weight

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with promising biological activity. This article delves into its synthesis, mechanisms of action, and biological implications based on diverse research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₂O₂S
  • Molecular Weight : Approximately 306.39 g/mol
  • Key Functional Groups : Cyclohexene, thiophene, piperidine

The unique combination of these structural features suggests potential interactions with various biological targets, making the compound a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Cyclohexene Moiety : Achieved through hydrogenation of benzene.
  • Introduction of Thiophene-Sulfonyl Group : Utilizes reagents like sulfur trioxide for sulfonylation.
  • Piperidine Ring Formation : Synthesized from pyridine via hydrogenation.
  • Coupling Reactions : Final assembly using coupling agents such as EDCI or DCC.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiophene-sulfonyl group may enhance binding affinity, while the piperidine ring contributes to specificity in target modulation.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly concerning acetylcholinesterase (AChE) and urease. Such activities suggest applications in treating conditions like Alzheimer's disease and other neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : Compounds structurally similar to this one have been shown to inhibit cancer cell proliferation, with IC₅₀ values often less than 10 μM in various cancer cell lines.
    "The anticancer potential is linked to the ability of these compounds to interact with DNA topoisomerase I" .
  • Antimicrobial Screening : A series of piperidine derivatives demonstrated strong antibacterial properties against multiple strains, indicating that modifications can enhance efficacy .
  • Binding Studies : Research involving bovine serum albumin (BSA) has shown that these compounds exhibit significant binding interactions, suggesting a pharmacokinetic advantage in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.